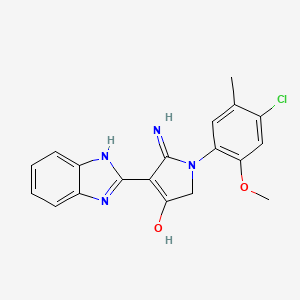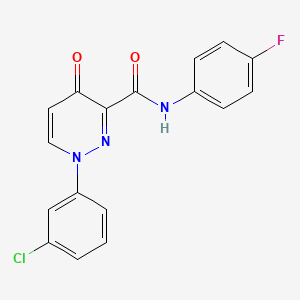
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzoxazole is reacted with a pentyl halide in the presence of a base.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with an appropriate amine or amide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzoxazole ring.
Reduction: Reduction reactions could target the amide bond or the benzoxazole ring.
Substitution: The pentyloxy group or the benzoxazole ring may participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” would depend on its specific biological activity. Generally, benzoxazole derivatives interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pentyloxy and amide groups may enhance the compound’s ability to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its antimicrobial and antifungal properties.
Benzamide: Another related compound with various biological activities.
Uniqueness
The unique combination of the benzoxazole ring, pentyloxy group, and amide bond in “N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” may confer distinct properties, such as enhanced biological activity or improved stability, compared to its individual components or similar compounds.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C20H26N2O3/c1-3-4-5-12-24-16-9-7-15(8-10-16)19(23)21-20-17-13-14(2)6-11-18(17)22-25-20/h7-10,14H,3-6,11-13H2,1-2H3,(H,21,23) |
InChI Key |
FOAWSMINMCTBSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3CC(CCC3=NO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11393262.png)
![N-(3-methoxyphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393265.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11393266.png)
![1-(3-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11393270.png)
![2-Methylpropyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11393276.png)
![3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11393281.png)
![Ethyl 4-amino-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B11393282.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11393286.png)

![5-chloro-N-(2,4-dimethylphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11393303.png)
![1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11393311.png)

![N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B11393324.png)
![N-(2-ethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393330.png)
